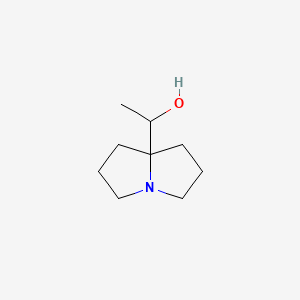
1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL is a chemical compound that belongs to the class of organic compounds known as pyrrolizines. These compounds are characterized by a bicyclic structure consisting of a pyrrole ring fused to a piperidine ring. The presence of an ethan-1-OL group indicates that the compound contains a hydroxyl group attached to an ethane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a pyrrole derivative with a piperidine derivative in the presence of a suitable catalyst can lead to the formation of the pyrrolizine ring system. The hydroxyl group can be introduced through subsequent reactions, such as reduction or substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution may result in the formation of ethers or esters.
Applications De Recherche Scientifique
1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group may participate in hydrogen bonding, while the pyrrolizine ring system may interact with enzymes or receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolizidine Alkaloids: Naturally occurring compounds with similar bicyclic structures.
Pyrrole Derivatives: Compounds containing a pyrrole ring with various substituents.
Piperidine Derivatives: Compounds containing a piperidine ring with various substituents.
Uniqueness
1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL is unique due to its specific combination of functional groups and ring systems. This uniqueness may confer distinct chemical and biological properties, making it valuable for research and industrial applications.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
1-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethanol |
InChI |
InChI=1S/C9H17NO/c1-8(11)9-4-2-6-10(9)7-3-5-9/h8,11H,2-7H2,1H3 |
Clé InChI |
SNFRIUSBAWINIU-UHFFFAOYSA-N |
SMILES canonique |
CC(C12CCCN1CCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol](/img/structure/B13898998.png)
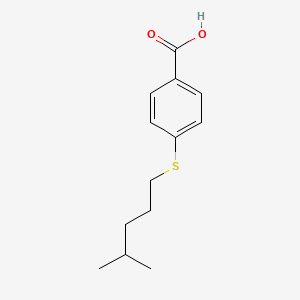
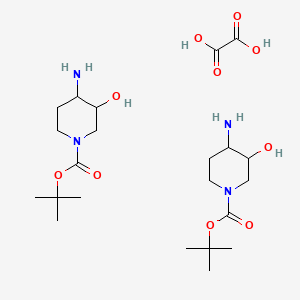
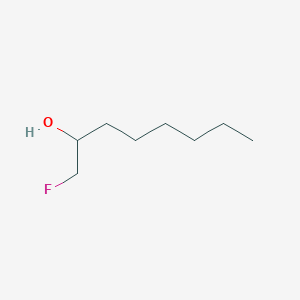

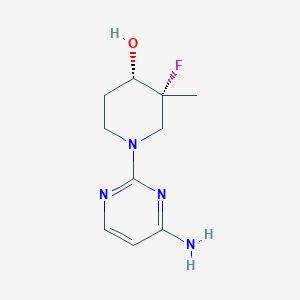

![1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol](/img/structure/B13899047.png)


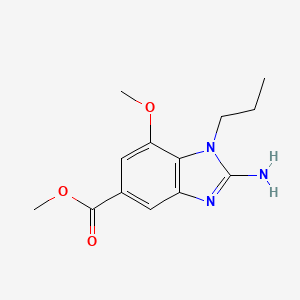

![tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B13899088.png)
